4-(Piperidin-4-yl)pyrrolidin-2-one
Overview
Description
4-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic compound that features both a piperidine and a pyrrolidinone ring.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s known that the compound’s structure allows it to bind to target proteins and influence their activity .
Biochemical Pathways
Similar compounds have been found to inhibit the protoporphyrinogen oxidase (ppo) enzyme, affecting the associated biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to its small size and the presence of polar and nonpolar regions .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as anti-inflammatory, analgesic, antibacterial, cardio-tonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound often involve the use of metal-catalyzed reactions. For instance, the synthesis of antidepressant molecules through metal-catalyzed procedures has been explored, highlighting the role of transition metals such as iron, nickel, and ruthenium as catalysts .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-4-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Common Reagents and Conditions: Common reagents used in these reactions include specific oxidants and additives that can tune the selectivity of the reaction to yield either pyrrolidin-2-ones or 3-iodopyrroles . The reaction conditions often involve the use of transition metal catalysts and controlled environments to ensure high selectivity and yield.
Major Products: The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which are valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Scientific Research Applications
4-(Piperidin-4-yl)pyrrolidin-2-one has a wide range of scientific research applications. It is used as a versatile synthon in organic synthesis due to its rich reactivity . In medicinal chemistry, it serves as a scaffold for the development of novel biologically active compounds, including antidepressants and other therapeutic agents . Additionally, it has applications in the synthesis of small molecule ligands, selective kinase inhibitors, and molecules with effects on plasma glucose levels .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(Piperidin-4-yl)pyrrolidin-2-one include pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure and exhibit similar biological activities and synthetic applications.
Uniqueness: What sets this compound apart is its unique combination of the piperidine and pyrrolidinone rings, which provides it with distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
IUPAC Name |
4-piperidin-4-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h7-8,10H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHLWCBBZWSJDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CC(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565677-59-9 | |
Record name | 4-(piperidin-4-yl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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